3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride
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Overview
Description
3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride is a chemical compound with the molecular formula C12H23ClN2O. It is a nitrogen-containing heterocyclic compound, which means it contains a ring structure composed of carbon and nitrogen atoms. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride involves multiple steps. One common method includes the cyclization of N-substituted pyrroles with appropriate reagents to form the desired heterocyclic structure. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the function of specific enzymes or proteins.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler nitrogen-containing heterocycle with various biological activities.
Pyrrolopyrazine: A more complex heterocycle with a broader range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride is unique due to its specific structure, which combines the properties of both pyrrole and pyrrolopyrazine derivatives. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C12H23ClN2O |
---|---|
Molecular Weight |
246.78 g/mol |
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl)-3,3-dimethylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C12H22N2O.ClH/c1-12(2,3)6-11(15)14-5-4-9-7-13-8-10(9)14;/h9-10,13H,4-8H2,1-3H3;1H |
InChI Key |
BSLUKBHDQHNJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC2C1CNC2.Cl |
Origin of Product |
United States |
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